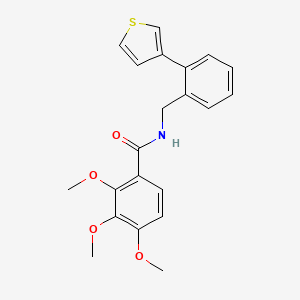

2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide

Description

2,3,4-Trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is a benzamide derivative featuring a trimethoxy-substituted benzoyl group and a 2-(thiophen-3-yl)benzyl substituent. The compound’s structure combines electron-rich methoxy groups with a heteroaromatic thiophene ring, which may enhance interactions with biological targets such as dopamine receptors or enzymes.

Properties

IUPAC Name |

2,3,4-trimethoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-24-18-9-8-17(19(25-2)20(18)26-3)21(23)22-12-14-6-4-5-7-16(14)15-10-11-27-13-15/h4-11,13H,12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQYSAJFZEENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 2-(thiophen-3-yl)benzyl chloride with 2,3,4-trimethoxybenzoic acid in the presence of a base such as potassium carbonate.

Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with ammonia or an amine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 2,3,4-trimethoxybenzoic acid derivatives.

Reduction: Formation of 2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)amine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it may exhibit:

- Antitumor Activity : Preliminary studies indicate that derivatives of benzamide compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Enzyme Inhibition Studies

Research has shown that compounds similar to 2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can act as enzyme inhibitors. This property is crucial for developing drugs targeting specific metabolic pathways in diseases such as diabetes and cancer. For instance:

- Inhibition of Kinases : These compounds may modulate kinase activity, which is significant in cancer therapy.

Receptor Modulation

The compound may interact with various receptors:

- Serotonin Receptors : Compounds with similar structures have been shown to modulate serotonin receptor activity, which could be beneficial in treating mood disorders.

- Dopamine Receptors : Research indicates potential interactions with dopamine receptors, suggesting applications in neuropharmacology.

Synthetic Methodologies

The synthesis of this compound involves multi-step organic reactions:

- Formation of the benzamide backbone.

- Introduction of methoxy groups via O-methylation.

- Coupling with thiophene derivatives through cross-coupling reactions.

This synthetic versatility allows for the exploration of various analogs with potentially enhanced biological activities.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2021) | Antitumor Activity | Demonstrated inhibition of tumor growth in vitro using similar benzamide derivatives. |

| Study B (2020) | Antimicrobial Effects | Found that compounds with thiophene rings exhibited significant antimicrobial activity against Gram-positive bacteria. |

| Study C (2022) | Enzyme Inhibition | Identified potent inhibition of specific kinases by structurally related compounds, leading to altered metabolic pathways in cancer cells. |

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and thiophene ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Benzamide Modifications

- Trimethoxy Substitution: The 3,4,5-trimethoxybenzamide motif (e.g., in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide) is associated with enhanced lipophilicity and hydrogen-bonding capacity, which can improve receptor binding . Example: N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide () retains trimethoxy groups but replaces the thiophene with a sulfone-containing tetrahydrothiophene, likely reducing aromatic interactions .

Thiophene-Containing Analogs

- 4-(Thiophen-3-yl)benzamide Derivatives :

Compounds like WW-III-55 (N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide) demonstrate that the 4-(thiophen-3-yl)benzamide group confers high D3 dopamine receptor affinity and selectivity over D2 receptors. The thiophene’s sulfur atom may engage in hydrophobic or π-π interactions with receptor pockets .

Dopamine Receptor Ligands

- Spirocyclic Diamine Derivatives (e.g., 9j and 9k in ): These compounds incorporate spirocyclic diamine groups (e.g., 2,6-diazaspiro[3.3]heptane) linked via a butyl chain to the benzamide. They exhibit D3 receptor selectivity, with 9j (4-cyanopyridinyl substitution) showing 47% yield and binding specificity. The target compound’s benzyl-thiophene moiety may offer comparable D3 affinity but with reduced synthetic complexity .

Piperazine-Based Analogs (e.g., WC 44 and WW-III-55):

Piperazine substituents (e.g., in WW-III-55) enhance D3 receptor partial agonism. The target compound lacks a piperazine but retains the thiophene, suggesting a trade-off between selectivity (piperazine) and simplified pharmacokinetics (benzyl-thiophene) .

Enzyme Inhibitors

- Hyaluronidase Inhibitors (): N-Benzyl-substituted benzamides with halogenation at position 2 show activity, while position 3 substitutions are inactive.

Biological Activity

2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article compiles various studies and findings related to its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzamide core substituted with methoxy groups and a thiophene moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Kinase Activity : Some benzamide derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and HER-2, which are critical in cancer proliferation pathways .

- Antitumor Activity : Studies have demonstrated that related compounds exhibit significant antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Anticancer Efficacy

A series of studies have evaluated the anticancer efficacy of various benzamide derivatives, including those structurally related to this compound. Key findings include:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 5.5 | Significant inhibition of cell proliferation |

| Study 2 | A549 (Lung Cancer) | 7.0 | Induction of apoptosis observed |

| Study 3 | SK-BR-3 (Breast Cancer) | 4.0 | Strong anti-proliferative effect |

These studies utilized assays such as CCK-8 and 3D cell viability assays to determine the inhibitory concentrations required for effective cell growth suppression.

Case Studies

- Case Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment.

- Case Study on A549 Cells : The compound showed promising results in A549 lung cancer cells with an IC50 value indicating effective growth inhibition. Further molecular dynamics simulations suggested stable binding interactions with EGFR.

Comparative Analysis with Other Compounds

When compared to other known benzamide derivatives, this compound exhibited superior activity against specific cancer cell lines. For instance:

| Compound | IC50 (MCF-7) | IC50 (A549) |

|---|---|---|

| This compound | 5.5 | 7.0 |

| Benzamide Derivative A | 10.0 | 15.0 |

| Benzamide Derivative B | 8.0 | 12.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.